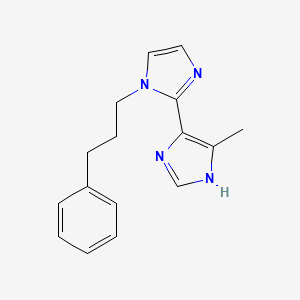
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole, also known as MPBI, is a biologically active compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPBI has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole is not fully understood. However, studies have suggested that it acts by inhibiting the activity of enzymes that are involved in various cellular processes. 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has also been found to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Additionally, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biochemical and physiological effects. However, there are also limitations to using 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes. Additionally, further studies are needed to determine its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole's potential as an antifungal and antiviral agent should be further explored. Finally, more research is needed to understand its mechanism of action and potential off-target effects on other cellular processes.
Conclusion:
In conclusion, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole is a biologically active compound that has significant potential for therapeutic applications. Its synthesis method is relatively straightforward, and it has been shown to exhibit a wide range of biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential side effects. Overall, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole represents a promising candidate for further research in the field of drug discovery and development.
Métodos De Síntesis
The synthesis of 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole involves the reaction of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid anhydride with 3-phenylpropylamine in the presence of a catalyst. This reaction produces 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole as a white crystalline solid with a melting point of 189-191°C. The purity of the synthesized 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, antiviral, and antibacterial properties. 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of fungi and viruses, making it a potential candidate for the development of new antifungal and antiviral drugs.
Propiedades
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)-1-(3-phenylpropyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-13-15(19-12-18-13)16-17-9-11-20(16)10-5-8-14-6-3-2-4-7-14/h2-4,6-7,9,11-12H,5,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFXTIOMZGCPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

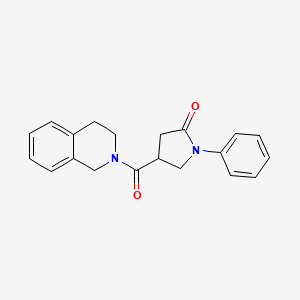
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)
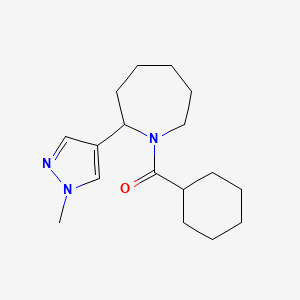
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
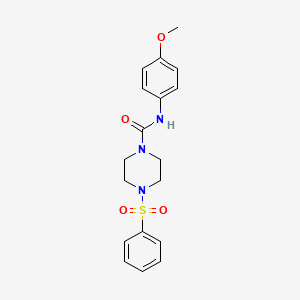
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
methanone](/img/structure/B5312836.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)
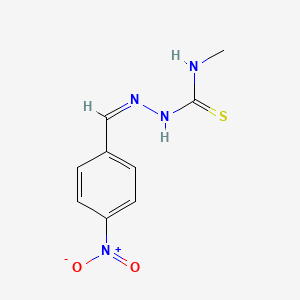
![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
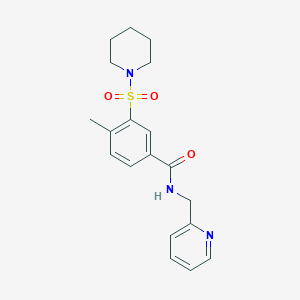
![ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)